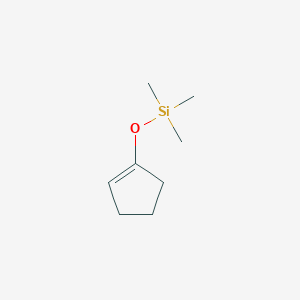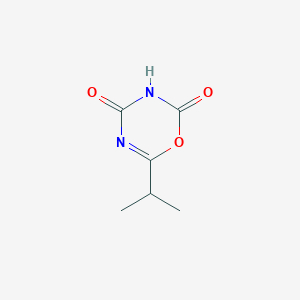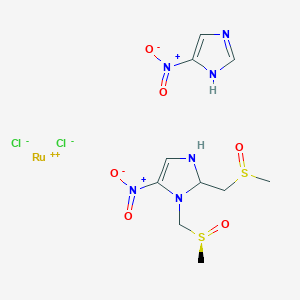
4-Cyano-1-butin
Übersicht
Beschreibung
4-Cyano-1-butyne (also known as 4-cyano-1-butyn-3-ol, or 4-CB) is a highly reactive compound with a broad range of applications in scientific research. It is a colorless liquid that is miscible with water and soluble in many organic solvents. 4-CB is a versatile compound that can be used in a variety of organic synthesis reactions and can be used as a starting material for the preparation of many compounds. In addition, 4-CB is used as a reagent for the preparation of organic compounds, such as carboxylic acids, esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Cyano-1-butin: ist ein wertvoller Baustein in der organischen Chemie, insbesondere bei der Synthese komplexer Moleküle. Es wird in photochemischen Cyanierungsprozessen verwendet, die für die Bildung von Kohlenstoff-Cyanid-Bindungen ohne die Notwendigkeit externer Initiatoren entscheidend sind . Die Fähigkeit dieser Verbindung, Cyanogruppen in Moleküle einzubringen, macht sie unverzichtbar für die Synthese von Pharmazeutika und Agrochemikalien, die Nitrilfunktionalitäten enthalten.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Vorläufer für die Synthese verschiedener Medikamente. Seine Cyanogruppe kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden, was es zu einem vielseitigen Reagenz für die Entwicklung neuer Medikamente macht . Es ist besonders nützlich bei der Herstellung von Verbindungen mit potenziellen therapeutischen Anwendungen.
Materialwissenschaften
In den Materialwissenschaften trägt This compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften bei. Seine Einarbeitung in Polymere und andere Materialien kann die elektrischen und optischen Eigenschaften verändern, was für die Herstellung fortschrittlicher Materialien für Elektronik und Photonik von Vorteil ist .
Chemieingenieurwesen
This compound: spielt im Chemieingenieurwesen eine Rolle als Zwischenprodukt bei der Herstellung von Spezialchemikalien. Seine Reaktivität wird in verschiedenen chemischen Prozessen genutzt, einschließlich Katalyse und der Entwicklung industrieller Katalysatoren .
Biochemische Studien
In der Biochemie wird This compound zur Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen eingesetzt. Es kann in enzymatischen Assays als Substrat oder Inhibitor wirken und so zur Aufklärung der Mechanismen biologischer Prozesse beitragen .
Nanotechnologie
Die Anwendung von This compound in der Nanotechnologie ist im Entstehen begriffen, mit potenziellen Anwendungen bei der Synthese von Nanomaterialien. Seine chemischen Eigenschaften könnten genutzt werden, um Nanostrukturen mit spezifischen Funktionen wie z. B. Wirkstofffreisetzungssysteme oder Sensoren zu erzeugen .
Umweltforschung
This compound: ist auch in der Umweltforschung relevant. Es kann verwendet werden, um Abbauprozesse und das Schicksal von Cyanid-haltigen Verbindungen in der Umwelt zu untersuchen. Das Verständnis seines Verhaltens in der Umwelt hilft bei der Bewertung der ökologischen Auswirkungen von Industriechemikalien .
Industrielle Anwendungen
Schließlich findet This compound Anwendungen in verschiedenen industriellen Prozessen. Es wird bei der Herstellung von Farbstoffen, Harzen und anderen Chemikalien verwendet, die die Einführung einer Cyanogruppe erfordern. Seine Rolle in der industriellen Synthese unterstreicht seine Bedeutung als vielseitiges chemisches Reagenz .
Eigenschaften
IUPAC Name |
pent-4-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19596-07-7 | |
| Record name | 4-Cyano-1-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Cyano-1-butyne interesting from a structural and theoretical chemistry perspective?
A1: 4-Cyano-1-butyne (C5H5N) is one of several isomers of pyridine. While pyridine is the most stable isomer [], studying 4-Cyano-1-butyne allows researchers to explore the impact of structural variations on molecular properties. Computational studies using methods like the Gaussian-4 (G4) compound model can accurately predict parameters like bond lengths, angles, dipole moment, and vibrational frequencies []. These calculations provide valuable insights into the molecule's behavior and can be compared to experimental data for validation.
Q2: Is there any experimental data available on the structure of 4-Cyano-1-butyne?
A2: Yes, the rotational spectrum of 4-Cyano-1-butyne has been investigated []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which is directly related to its structure. By analyzing the rotational spectrum, researchers can determine structural parameters like bond lengths and angles, providing experimental validation for computational models.
Q3: How do the predicted properties of 4-Cyano-1-butyne compare to its isomer, pyridine?
A3: Computational studies predict that pyridine is significantly more stable than 4-Cyano-1-butyne, with a lower standard enthalpy of formation []. This difference in stability arises from the arrangement of atoms and bonds within each molecule. While the abstracts don't provide specific details on other property comparisons, it's likely that differences in structure lead to variations in parameters like dipole moment, polarity, and reactivity between the two isomers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




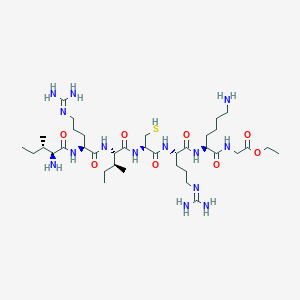
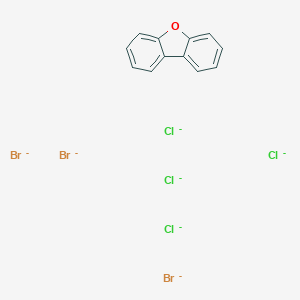


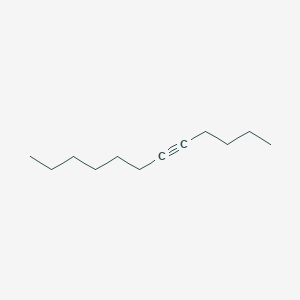
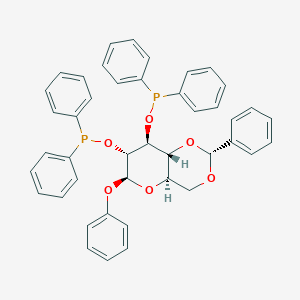


![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
